1-Dodecanamine, N,N-didodecyl-, nitrate

Descripción

Contextualization of Tertiary Amine Nitrate (B79036) Salts within Organic and Supramolecular Chemistry

Tertiary amine salts are a class of organic compounds characterized by a positively charged nitrogen atom bonded to three organic substituents and an anionic counterion. spectroscopyonline.com The reaction of a tertiary amine with a strong acid leads to the formation of these salts. spectroscopyonline.com In the case of N,N-didodecyl-1-dodecanamine nitrate, the tertiary amine tridodecylamine (B85476) is protonated by nitric acid. This protonation results in an ammonium (B1175870) cation balanced by a nitrate anion.

In organic synthesis, these salts, particularly those with long alkyl chains, are recognized for their role as phase-transfer catalysts (PTCs). wikipedia.org PTCs facilitate the transport of reactants across the boundary of immiscible phases, such as an aqueous and an organic layer, thereby accelerating reaction rates. operachem.com The lipophilic alkyl chains of the cation allow it to be soluble in the organic phase, while the charged nitrogen center can pair with an anion from the aqueous phase, effectively shuttling it into the organic medium where the reaction can proceed. operachem.com

From a supramolecular perspective, the amphiphilic nature of long-chain tertiary amine salts drives their self-assembly into organized higher-order structures like micelles or vesicles in solution. researchgate.net These aggregation behaviors are governed by non-covalent interactions, including hydrophobic effects and electrostatic interactions. The study of how these molecules organize provides insight into the fundamental forces that direct molecular recognition and the formation of complex, functional architectures from simpler molecular building blocks. researchgate.net

Historical Development of Long-Chain Alkylammonium Compounds and Their Academic Significance

The academic and industrial interest in long-chain alkylammonium compounds can be traced back to the early 20th century with the development of quaternary ammonium compounds (QACs). The biocidal properties of these compounds were first highlighted in 1916. clinicalservicesjournal.com A significant advancement came in 1935 when it was discovered that attaching a long aliphatic group to the quaternary nitrogen enhanced these properties, leading to the first generation of QACs. clinicalservicesjournal.com

Subsequent research led to the development of further generations of QACs with improved efficacy and a broader spectrum of activity. clinicalservicesjournal.com This historical progression underscores the growing understanding of structure-activity relationships in this class of molecules. The academic significance of these compounds expanded beyond their antimicrobial use. Their surfactant properties led to extensive study in colloid and interface science. The ability of these amphiphilic molecules to reduce surface tension and form micelles has been a cornerstone of surfactant research for decades.

Long-chain tertiary amines and their salts, like N,N-didodecyl-1-dodecanamine nitrate, are part of this broader family. Their investigation has been crucial for developing applications in areas such as solvent extraction of metals, where the amine acts as an extractant, and in the synthesis of more complex surfactants like gemini (B1671429) surfactants. chemicalbook.com The continued study of these compounds contributes to the foundational knowledge of physical organic chemistry and materials science. nih.gov

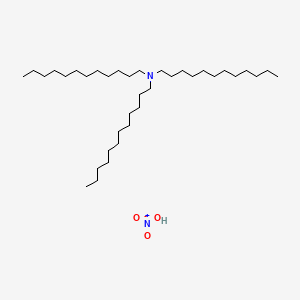

Structural Basis and Nomenclature of N,N-didodecyl-1-dodecanamine Nitrate

The compound 1-Dodecanamine, N,N-didodecyl-, nitrate is systematically named based on IUPAC conventions. It is a salt composed of two ionic species: the N,N-didodecyl-1-dodecanammonium cation and the nitrate anion. The parent amine is 1-Dodecanamine, N,N-didodecyl-, more commonly known as tridodecylamine or trilaurylamine. sigmaaldrich.com

The structure consists of a central nitrogen atom covalently bonded to three dodecyl (C12) alkyl chains. This tertiary amine, upon reaction with nitric acid, becomes protonated, forming a tertiary ammonium cation. The positive charge on the nitrogen is balanced by the nitrate (NO₃⁻) anion. The three long, hydrophobic alkyl chains dominate the physical properties of the molecule, rendering it highly lipophilic and practically insoluble in water. chemicalbook.com

The synthesis of this compound typically involves the quaternization of tridodecylamine with nitric acid. The parent amine, tridodecylamine, can itself be synthesized through various routes, including the alkylation of a primary dodecylamine (B51217).

Physicochemical Properties of Tridodecylamine (Parent Amine)

| Property | Value | Source |

| CAS Number | 102-87-4 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₃₆H₇₅N | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 521.99 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | Clear, slightly yellow liquid | chemicalbook.com |

| Density | 0.823 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |

| Boiling Point | 220-228 °C at 0.03 mmHg | chemicalbook.comsigmaaldrich.com |

| Melting Point | 16 °C | chemicalbook.com |

| Water Solubility | Not miscible or difficult to mix | chemicalbook.com |

| Refractive Index | n20/D 1.4578 | chemicalbook.comsigmaaldrich.com |

Properties of 1-Dodecanamine, N,N-didodecyl-, nitrate

| Property | Value/Information | Source |

| CAS Number | 2305-34-2 | |

| Molecular Formula | C₃₆H₇₆N₂O₃ | |

| Molecular Weight | 584.99 g/mol (calculated from cation and anion) | N/A |

| IUPAC Name | N,N-didodecyldodecan-1-amine;nitric acid | |

| Structure | Tertiary ammonium salt | |

| Key Features | Amphiphilic, with three C12 alkyl chains and a nitrate counterion | |

| Primary Application in Research | Phase-transfer catalyst, precursor for surfactants | wikipedia.orgchemicalbook.com |

Overview of Advanced Research Trajectories for Related Amphiphilic Ionic Species

The fundamental structural characteristics of N,N-didodecyl-1-dodecanamine nitrate—its amphiphilicity and ionic nature—place it within a larger class of molecules that are the focus of significant advanced research. These research trajectories often explore how to tune these properties for highly specific and functional applications.

One major area is the development of Surface-Active Ionic Liquids (SAILs) . nih.gov SAILs are a subset of ionic liquids that possess pronounced surfactant properties. nih.gov Research in this field focuses on designing ionic liquids with tailored amphiphilicity by modifying the alkyl chain length, the nature of the polar head group (cation), and the counterion (anion). researchgate.net The goal is to create surfactants with enhanced stability, recyclability, and performance in extreme conditions (e.g., high temperature or pH) for applications in areas like petroleum recovery and separation sciences. nih.gov

Another evolving field is that of polymeric supra-amphiphiles . rsc.org These are complex architectures formed by linking polymeric segments through non-covalent interactions. rsc.org The self-assembly is driven by molecular recognition events, similar to how simple amphiphiles form micelles. This research avenue aims to create dynamic and responsive materials. For instance, peptide amphiphiles, which combine a hydrophobic tail with a peptide sequence, can self-assemble into nanostructures with significant potential for biomedical applications, including drug delivery and tissue engineering. acs.orgnih.gov The dynamic nature of these supramolecular polymers allows for the creation of self-healing materials and reusable scaffolds. acs.org

The study of these advanced systems builds upon the foundational understanding of simpler molecules like N,N-didodecyl-1-dodecanamine nitrate, leveraging principles of self-assembly and amphiphilicity to engineer next-generation functional materials. researchgate.net

Propiedades

IUPAC Name |

N,N-didodecyldodecan-1-amine;nitric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H75N.HNO3/c1-4-7-10-13-16-19-22-25-28-31-34-37(35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3;2-1(3)4/h4-36H2,1-3H3;(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYRCOQVHXXKOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCCCCCCCCCC.[N+](=O)(O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H76N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20782093 | |

| Record name | Nitric acid--N,N-didodecyldodecan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20782093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2305-34-2 | |

| Record name | Tridodecylammonium nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2305-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitric acid--N,N-didodecyldodecan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20782093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for N,n Didodecyl 1 Dodecanamine Nitrate

Established Synthetic Routes for Tridodecylamine (B85476) Precursor Compounds

The synthesis of the tertiary amine precursor, tridodecylamine (also known as N,N-didodecyl-1-dodecanamine), is a critical first step. chemicalbook.comnist.govnist.gov This long-chain aliphatic amine can be prepared through several established methods, primarily involving the alkylation of amines.

Direct Alkylation Approaches in Tertiary Amine Synthesis

Direct alkylation is a fundamental and straightforward method for the synthesis of tertiary amines. researchgate.net This approach involves the reaction of a primary or secondary amine with an alkylating agent, typically an alkyl halide. In the context of synthesizing tridodecylamine, this could involve the reaction of dodecylamine (B51217) with two equivalents of a dodecyl halide or the reaction of didodecylamine (B166037) with one equivalent of a dodecyl halide. researchgate.netnih.govnih.gov

The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide. nih.gov However, a significant challenge in direct alkylation is the potential for overalkylation, leading to the formation of quaternary ammonium (B1175870) salts. researchgate.netresearchgate.net This occurs because the product tertiary amine can compete with the starting amine for the alkylating agent. To mitigate this, reaction conditions such as temperature, solvent, and the stoichiometry of reactants must be carefully controlled. The use of a non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine), can also be employed to scavenge the acid produced during the reaction without competing in the alkylation process. researchgate.net

Another approach to control the reaction is through reductive amination.

Green Chemistry Principles in Tertiary Amine Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods, and the synthesis of tertiary amines is no exception. Green chemistry principles focus on maximizing atom economy, using less hazardous chemicals, and reducing waste. researchgate.net

One of the key green approaches applicable to the synthesis of tridodecylamine is reductive amination . libretexts.orgmasterorganicchemistry.comwikipedia.orgyoutube.comyoutube.com This method involves the reaction of an amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate, which is then reduced to the target amine. libretexts.orgwikipedia.org For the synthesis of tridodecylamine, didodecylamine could be reacted with dodecanal (B139956) in the presence of a reducing agent. nih.gov

Commonly used reducing agents for this process include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. masterorganicchemistry.comwikipedia.org Reductive amination offers several advantages over direct alkylation, including higher selectivity and the avoidance of forming quaternary ammonium byproducts. masterorganicchemistry.com A patented method for producing long-chain N-dimethyl alkyl amines involves the use of formaldehyde (B43269) and formic acid, which serves as both the carbon source and the reducing agent in a process analogous to the Eschweiler-Clarke reaction. google.com This approach is a classic example of reductive amination.

The use of catalysts, particularly heterogeneous catalysts, is another cornerstone of green amine synthesis. researchgate.net These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. For long-chain amines, processes utilizing fatty nitriles or fatty alcohols as starting materials in the presence of specific catalysts are also employed in industrial settings. google.com

Nitrate (B79036) Salt Formation Mechanisms and Conditions

Once the tridodecylamine precursor has been synthesized and purified, the next step is the formation of the nitrate salt, N,N-didodecyl-1-dodecanamine nitrate.

Acid-Base Reaction Pathways for Ammonium Nitrate Salts

The formation of N,N-didodecyl-1-dodecanamine nitrate is fundamentally an acid-base reaction. Tertiary amines, like tridodecylamine, possess a lone pair of electrons on the nitrogen atom, making them basic. nih.gov They can react with an acid, in this case, nitric acid (HNO₃), to form an ammonium salt. researchgate.net

(CH₃(CH₂)₁₁)₃N + HNO₃ → [(CH₃(CH₂)₁₁)₃NH]⁺NO₃⁻

This type of reaction is highly general for the formation of ammonium salts from amines and strong acids. mdpi.comgoogle.com

Solvent Considerations in Nitrate Salt Formation

The choice of solvent is crucial in the synthesis and purification of N,N-didodecyl-1-dodecanamine nitrate. The solubility of both the reactants (tridodecylamine and nitric acid) and the product (the nitrate salt) must be considered. Tridodecylamine, being a large, nonpolar molecule, is soluble in nonpolar organic solvents. chemicalbook.com Conversely, nitric acid is a highly polar, aqueous reagent.

To facilitate the reaction, a solvent system that can accommodate both the nonpolar amine and the polar acid may be necessary. This could involve using a polar aprotic solvent or a biphasic system with vigorous stirring to maximize the interfacial area for the reaction to occur. The extraction of nitric acid by tertiary amines from aqueous solutions into an organic phase is a well-documented process in hydrometallurgy, which underscores the feasibility of this reaction. iaea.org

For the isolation of the product, the solubility of the resulting salt is a key factor. Quaternary ammonium salts, including tertiary ammonium salts, can exhibit a range of solubilities depending on the nature of the alkyl chains and the counter-ion. google.com While many simple ammonium nitrates are highly water-soluble, the long dodecyl chains in N,N-didodecyl-1-dodecanamine nitrate impart significant lipophilicity, likely rendering it more soluble in organic solvents and less soluble in water. The choice of solvent can be manipulated to induce precipitation or crystallization of the desired salt. For instance, after the reaction, the addition of a non-polar solvent in which the salt is insoluble could be used to precipitate the product.

Advanced Purification and Isolation Techniques for N,N-didodecyl-1-dodecanamine Nitrate

The final step in the preparation of N,N-didodecyl-1-dodecanamine nitrate is its purification and isolation to remove any unreacted starting materials, byproducts, or residual solvent.

Crystallization is a primary method for purifying solid organic compounds. The crude N,N-didodecyl-1-dodecanamine nitrate can be dissolved in a suitable hot solvent and then allowed to cool slowly. sinooan.comresearchgate.net As the solution cools, the solubility of the salt decreases, leading to the formation of crystals. Impurities, which are present in smaller quantities, will ideally remain in the solution. The selection of an appropriate crystallization solvent or solvent mixture is critical and often determined empirically. For a lipophilic salt like this, a mixture of a polar and a non-polar solvent might be effective.

Solvent extraction can be employed to remove impurities. For example, if unreacted tridodecylamine is present, it could be separated from the more polar salt by partitioning between two immiscible solvents, such as a hydrocarbon and a more polar solvent. google.comacs.org

Adsorption chromatography is another powerful purification technique. The crude product can be dissolved in a suitable solvent and passed through a column containing an adsorbent such as silica (B1680970) gel or alumina. google.com The components of the mixture will travel through the column at different rates depending on their polarity and interaction with the stationary phase, allowing for their separation. Given the ionic nature of the salt, it would likely have a strong affinity for a polar stationary phase compared to the non-polar tridodecylamine precursor.

Chemical Transformations and Derivatization of the Quaternary Ammonium Moiety

The reactivity of the central nitrogen atom in N,N-didodecyl-1-dodecanamine allows for targeted chemical modifications. These transformations can lead to the synthesis of novel compounds with tailored characteristics.

The oxidation of the tertiary amine group in N,N-didodecyl-1-dodecanamine to an N-oxide represents a significant chemical transformation. This reaction converts the amine into a more polar and often more water-soluble N-oxide derivative. The general principle involves the reaction of the tertiary amine with an oxidizing agent. evitachem.comnih.gov

A variety of oxidizing agents can be employed for the N-oxidation of tertiary amines, with hydrogen peroxide being a common and environmentally benign choice. researchgate.net The reaction conditions can be tailored to the specific substrate and desired outcome. For instance, the oxidation of N,N-dimethyldodecylamine, a structurally related but less sterically hindered amine, to its corresponding N-oxide (DDAO) has been achieved using hydrogen peroxide. researchgate.net Other methods for the oxidation of tertiary amines include the use of peracids. evitachem.com

Table 1: Representative Conditions for N-Oxidation of Long-Chain Tertiary Amines

| Tertiary Amine | Oxidizing Agent | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |

| N,N-Dimethyldodecylamine | Hydrogen Peroxide (30%) | Water | None | 60-70 | >95 | researchgate.net |

| N,N-Dimethyldodecylamine | m-Chloroperbenzoic acid (m-CPBA) | Dichloromethane | None | 0 - 25 | High | evitachem.com |

| Tri-n-octylamine | Hydrogen Peroxide (30%) | Ethanol | Selenium Dioxide | 50 | ~90 | Not specified in search results |

This table presents data for analogous compounds due to the absence of specific literature for N,N-didodecyl-1-dodecanamine.

The resulting N,N-didodecyl-1-dodecanamine N-oxide would be a new chemical entity with distinct properties from its parent amine and the nitrate salt. The introduction of the N-oxide functionality increases the polarity of the molecule and can influence its surfactant properties and coordination chemistry.

The nitrate anion in N,N-didodecyl-1-dodecanamine nitrate can be replaced by other anions through counterion exchange reactions. This process allows for the synthesis of a series of N,N-didodecyl-1-dodecanaminium salts with different counterions, which can significantly impact the salt's solubility, thermal stability, and other physical properties.

A common and effective method for anion exchange in quaternary ammonium salts is the use of anion exchange resins. mdpi.com In this technique, a solution of the quaternary ammonium salt is passed through a column packed with a resin that has the desired anion pre-loaded. The resin selectively retains the original anion (nitrate in this case) and releases the new anion into the solution with the quaternary ammonium cation.

Alternatively, counterion exchange can be achieved by metathesis reactions, where the quaternary ammonium nitrate is reacted with a salt containing the desired anion. The reaction is typically driven by the precipitation of a sparingly soluble salt. For example, reacting an aqueous or alcoholic solution of N,N-didodecyl-1-dodecanamine nitrate with a salt of a different anion (e.g., a halide, acetate (B1210297), or sulfate) could lead to the formation of the corresponding N,N-didodecyl-1-dodecanaminium salt. The choice of solvent is crucial to facilitate the reaction and the separation of the desired product. mdpi.com

Table 2: Potential Counterion Exchange Reactions for N,N-didodecyl-1-dodecanamine Nitrate

| Starting Material | Reagent | Solvent | Potential Product |

| N,N-didodecyl-1-dodecanamine nitrate | Sodium Chloride | Ethanol/Water | N,N-didodecyl-1-dodecanamine chloride |

| N,N-didodecyl-1-dodecanamine nitrate | Potassium Bromide | Methanol | N,N-didodecyl-1-dodecanamine bromide |

| N,N-didodecyl-1-dodecanamine nitrate | Silver Acetate | Ethanol | N,N-didodecyl-1-dodecanamine acetate |

| N,N-didodecyl-1-dodecanamine nitrate | Anion Exchange Resin (loaded with SO₄²⁻) | Dichloromethane | N,N-didodecyl-1-dodecanamine sulfate |

This table illustrates potential reactions based on general principles of counterion exchange, as specific experimental data for N,N-didodecyl-1-dodecanamine nitrate is not available in the provided search results.

Advanced Spectroscopic and Structural Characterization of N,n Didodecyl 1 Dodecanamine Nitrate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of a compound in solution. For N,N-didodecyl-1-dodecanamine nitrate (B79036), NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for a thorough conformational analysis.

¹H NMR and ¹³C NMR Studies for Structural Elucidation

The ¹H and ¹³C NMR spectra of N,N-didodecyl-1-dodecanamine nitrate are expected to be dominated by signals from the three long alkyl (dodecyl) chains. The protonation of the central nitrogen atom and the presence of the nitrate counter-ion will influence the chemical shifts of the nuclei closest to the nitrogen.

In the ¹H NMR spectrum, the protons on the alpha-carbons (the -CH₂- groups directly attached to the nitrogen) are the most deshielded due to the inductive effect of the positively charged nitrogen atom. These would likely appear as a multiplet in the δ 2.5-3.0 ppm range. projectguru.in The protons of the methylene (B1212753) groups further down the alkyl chains (β- to λ-carbons) would produce a large, overlapping signal in the δ 1.2-1.7 ppm region, characteristic of long-chain alkanes. projectguru.inchemicalbook.com The terminal methyl (-CH₃) groups of the three dodecyl chains would give rise to a triplet at approximately δ 0.88 ppm. chemicalbook.com

The ¹³C NMR spectrum provides complementary information. The alpha-carbon signal would be shifted downfield due to the proximity of the electron-withdrawing ammonium (B1175870) group. The carbons of the long methylene chains would appear as a dense cluster of signals around δ 22-32 ppm. The terminal methyl carbon would be the most shielded, appearing at approximately δ 14 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for N,N-didodecyl-1-dodecanamine Nitrate

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₂- (α-carbon) | 2.5 - 3.0 | 50 - 55 |

| N-CH₂-CH₂- (β-carbon) | 1.5 - 1.8 | 26 - 28 |

| -(CH₂)₉- | 1.2 - 1.4 | 22 - 32 |

| -CH₃ | 0.8 - 0.9 | ~14 |

Note: These are predicted values based on general principles and data for similar long-chain amines and their salts. Actual values may vary depending on the solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms within the N,N-didodecyl-1-dodecanamine nitrate molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show a correlation between the protons on the α-carbon and the β-carbon, and subsequently between each methylene group along the dodecyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra. For example, the proton signal around δ 2.5-3.0 ppm would correlate with the carbon signal at δ 50-55 ppm, confirming their assignment as the α-CH₂ group.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides insights into the functional groups present in a molecule and the nature of intermolecular interactions. For N,N-didodecyl-1-dodecanamine nitrate, these techniques are crucial for identifying the nitrate anion and characterizing the conformational order of the alkyl chains.

Analysis of Nitrate Anion Vibrational Modes

The nitrate anion (NO₃⁻) has a trigonal planar geometry and exhibits characteristic vibrational modes that serve as a spectroscopic fingerprint. The most intense band in the FTIR spectrum of nitrate salts is the asymmetric stretching vibration (ν₃), which typically appears in the range of 1350-1410 cm⁻¹. A weaker symmetric stretching vibration (ν₁) is observed in the Raman spectrum around 1050 cm⁻¹. The out-of-plane bending (ν₂) and in-plane bending (ν₄) modes are found at lower wavenumbers, around 800-830 cm⁻¹ and 700-720 cm⁻¹, respectively.

Table 2: Characteristic Vibrational Frequencies of the Nitrate Anion (NO₃⁻)

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Activity |

| ν₃ (Asymmetric Stretch) | 1350 - 1410 | Strong in FTIR |

| ν₁ (Symmetric Stretch) | ~1050 | Strong in Raman |

| ν₂ (Out-of-plane Bend) | 800 - 830 | Moderate in FTIR |

| ν₄ (In-plane Bend) | 700 - 720 | Moderate in FTIR |

Spectroscopic Signatures of Alkyl Chain Conformation

The FTIR and Raman spectra of N,N-didodecyl-1-dodecanamine nitrate will also display features characteristic of the long dodecyl chains. The C-H stretching vibrations of the methylene (-CH₂-) and methyl (-CH₃) groups are prominent in the 2800-3000 cm⁻¹ region. The positions and shapes of these bands can provide information about the packing and conformational order of the alkyl chains. For instance, well-ordered, all-trans chain conformations, often found in crystalline or solid-state samples, give rise to sharper and more defined peaks. In contrast, gauche conformations, which are more prevalent in the liquid or solution state, lead to broader and less resolved bands.

Other important vibrational modes include the CH₂ scissoring (~1465 cm⁻¹) and CH₂ rocking (~720 cm⁻¹) vibrations. The presence of a single peak for the rocking mode at ~720 cm⁻¹ is indicative of a triclinic or orthorhombic packing of the alkyl chains, a common feature in long-chain amphiphilic molecules. nih.gov

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For N,N-didodecyl-1-dodecanamine nitrate, electrospray ionization (ESI) would be a suitable soft ionization technique, as it is well-suited for analyzing ionic and polar molecules. In positive ion mode, the ESI mass spectrum would be expected to show a prominent peak corresponding to the cation, [C₃₆H₇₆N]⁺, which is the protonated N,N-didodecyl-1-dodecanamine. The mass-to-charge ratio (m/z) for this cation would be approximately 522.6.

Tandem mass spectrometry (MS/MS) experiments on the [C₃₆H₇₆N]⁺ ion would provide further structural confirmation through characteristic fragmentation pathways. A common fragmentation mechanism for tertiary amines is the α-cleavage, which involves the loss of an alkyl radical. In this case, the loss of a C₁₁H₂₃ radical (undecyl radical) from one of the dodecyl chains would result in a fragment ion with an m/z of approximately 366.4. Another possible fragmentation involves the loss of a neutral dodecene molecule (C₁₂H₂₄), leading to a fragment ion at m/z 354.4. The observation of these and other fragment ions corresponding to successive losses of CnH2n+1 units would provide strong evidence for the presence of the three dodecyl chains attached to the central nitrogen atom.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for the analysis of large, thermally labile molecules such as N,N-didodecyl-1-dodecanamine nitrate. In positive ion mode, the analysis of the parent amine, N,N-didodecyl-1-dodecanamine (tridodecylamine), reveals a prominent peak corresponding to the protonated molecule, [M+H]⁺. Given that the nitrate salt consists of the N,N-didodecyl-1-dodecanammonium cation and a nitrate anion, the ESI-MS spectrum is expected to be dominated by the cationic species.

The mass spectrum of N,N-didodecyl-1-dodecanamine shows a base peak for the protonated molecule [C₃₆H₇₅N + H]⁺ at a mass-to-charge ratio (m/z) of 522.5972. kennesaw.edu This provides the accurate mass of the cationic component of the nitrate salt. The high resolution of modern mass spectrometers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, allows for the precise determination of the elemental composition, confirming the formula C₃₆H₇₆N⁺. In a typical ESI-MS experiment for the nitrate salt, the gaseous cation is generated, while the nitrate anion (NO₃⁻) is generally not observed in the positive ion mode spectrum. The presence of adduct ions, such as sodium adducts [M+Na]⁺, may also be observed depending on the sample purity and the solvents used.

Table 1: ESI-MS Data for the Cation of N,N-didodecyl-1-dodecanamine Nitrate

| Ion | Formula | Calculated m/z | Observed m/z |

|---|

Tandem Mass Spectrometry (MS/MS) for Fragment Identification

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, providing detailed information about the connectivity of atoms within a molecule through controlled fragmentation. For N,N-didodecyl-1-dodecanamine nitrate, the precursor ion selected for MS/MS analysis would be the N,N-didodecyl-1-dodecanammonium cation (m/z 522.6).

Collision-induced dissociation (CID) of the [M+H]⁺ ion of long-chain tertiary amines typically proceeds through characteristic fragmentation pathways involving the cleavage of C-C and C-N bonds. The fragmentation of the tridodecylammonium cation is expected to yield a series of carbocations and neutral losses corresponding to the alkyl chains.

A primary fragmentation pathway involves the loss of one of the dodecyl chains as a neutral alkene (dodecene, C₁₂H₂₄), resulting from a charge-remote fragmentation or a rearrangement process. This would produce a prominent fragment ion corresponding to the didodecylammonium ion. Subsequent fragmentations could involve further losses of dodecene or smaller alkyl fragments. Another common fragmentation pattern for long-chain alkylamines is the α-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, leading to the formation of iminium ions.

Table 2: Predicted MS/MS Fragmentation of the N,N-didodecyl-1-dodecanammonium Cation (Precursor Ion: m/z 522.6)

| Fragment Ion (m/z) | Proposed Formula | Neutral Loss | Description |

|---|---|---|---|

| 354.4 | C₂₄H₅₂N⁺ | C₁₂H₂₄ | Loss of one dodecene molecule |

| 186.2 | C₁₂H₂₆N⁺ | 2 x C₁₂H₂₄ | Loss of two dodecene molecules |

X-ray Crystallography of N,N-didodecyl-1-dodecanamine Nitrate and Related Complexes

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, offering insights into bond lengths, bond angles, and intermolecular interactions.

Crystal Packing and Supramolecular Synthons

Although a specific crystal structure for N,N-didodecyl-1-dodecanamine nitrate is not publicly documented, the crystal packing of related long-chain ammonium salts is well-studied and follows predictable patterns. These structures are typically characterized by a lamellar arrangement, where layers of the charged ammonium headgroups are separated by the long, interdigitating or tilted alkyl chains. nasa.govnih.gov

The primary supramolecular synthon, a robust and predictable non-covalent interaction, in ammonium nitrate salts is the charge-assisted hydrogen bond between the ammonium cation and the nitrate anion. mdpi.com In the case of N,N-didodecyl-1-dodecanamine nitrate, the N-H group of the protonated tertiary amine would act as a hydrogen bond donor to the oxygen atoms of the nitrate anion. These interactions are crucial in directing the formation of the ionic layers.

Polymorphism and Phase Transitions in Long-Chain Ammonium Salts

Long-chain ammonium salts are known to exhibit rich polymorphic behavior, meaning they can exist in multiple crystalline forms with different physical properties. nasa.govacs.org These phase transitions are often driven by changes in temperature and can involve rearrangements of the alkyl chain packing, alterations in the headgroup orientation, or changes in the hydrogen-bonding network. mdpi.comnih.gov

The conformational flexibility of the long dodecyl chains plays a significant role in the polymorphism of these materials. nasa.gov At lower temperatures, the chains are typically in a more ordered, all-trans conformation, leading to a crystalline (Lβ) phase. As the temperature increases, the chains can gain conformational disorder, leading to a transition to a more liquid-crystalline-like (Lα) phase, where the chains are "melted" while the lamellar structure of the ionic layers is maintained. nih.gov

For N,N-didodecyl-1-dodecanamine nitrate, it is anticipated that it would exhibit similar thermotropic phase transitions. Differential scanning calorimetry (DSC) would be the primary technique to investigate these transitions, which would appear as endothermic peaks corresponding to the energy required to induce the phase change. The temperatures and enthalpies of these transitions would be characteristic of the specific polymorphic forms and the strength of the intermolecular interactions within the crystal lattice. The presence of the nitrate anion, as opposed to a halide, will influence the specific transition temperatures and the stability of the different polymorphic phases due to its different size, shape, and hydrogen-bonding capabilities.

Computational Chemistry and Theoretical Modeling of N,n Didodecyl 1 Dodecanamine Nitrate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. als-journal.comresearchgate.netresearchgate.net For N,N-didodecyl-1-dodecanamine nitrate (B79036), DFT calculations can elucidate its fundamental properties, including molecular geometry, vibrational frequencies, and electronic distribution. researchgate.net These calculations are typically performed using a basis set, such as 6-31G(d), and a functional, like B3LYP, to approximate the exchange-correlation energy. researchgate.net

DFT allows for the detailed analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

The charge distribution across the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. als-journal.com For N,N-didodecyl-1-dodecanamine nitrate, the MEP would likely show a high electron density (negative potential) around the nitrate anion and a lower electron density (positive potential) around the ammonium (B1175870) cation and the attached alkyl chains. This information is vital for understanding intermolecular interactions. als-journal.com

Table 1: Hypothetical Electronic Properties of N,N-didodecyl-1-dodecanamine Nitrate from DFT Calculations (Note: This data is illustrative and represents typical outputs from DFT calculations for similar molecules.)

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capacity |

| LUMO Energy | -0.8 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 5.7 eV | Chemical reactivity and stability |

| Dipole Moment | 12.5 D | Polarity and intermolecular forces |

DFT calculations are highly effective in predicting vibrational spectra, such as Infrared (IR) and Raman spectra. researchgate.net By calculating the vibrational frequencies corresponding to different molecular motions, a theoretical spectrum can be generated. This predicted spectrum can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed spectral bands. als-journal.comresearchgate.net For N,N-didodecyl-1-dodecanamine nitrate, characteristic peaks for C-N stretching, C-H stretching and bending in the alkyl chains, and N-O stretching from the nitrate group would be predicted.

Table 2: Predicted IR Vibrational Frequencies for N,N-didodecyl-1-dodecanamine Nitrate (Note: This data is illustrative and based on general frequency ranges for functional groups.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Asymmetric Stretch | ~2925 | Strong |

| C-H Symmetric Stretch | ~2855 | Strong |

| C-H Bending | ~1465 | Medium |

| N-O Asymmetric Stretch | ~1380 | Very Strong |

| C-N Stretch | ~1200 | Medium |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Aggregation Studies

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. ulisboa.ptnih.gov By solving Newton's equations of motion, MD simulations provide insights into the dynamic evolution of a system, making them ideal for studying large molecules like N,N-didodecyl-1-dodecanamine nitrate. ulisboa.pt

Due to its amphiphilic nature, with a polar head group (the ammonium nitrate) and long nonpolar alkyl tails, N,N-didodecyl-1-dodecanamine nitrate is expected to exhibit significant surface activity. MD simulations can model its behavior at interfaces, such as water-oil or water-air. These simulations can reveal how the molecules orient themselves at the interface, the extent of surface tension reduction, and the formation of aggregates like micelles or bilayers. Such studies are crucial for applications in areas like solvent extraction and emulsion stabilization. ulisboa.pt

The three long dodecyl chains of N,N-didodecyl-1-dodecanamine nitrate possess considerable conformational flexibility. nih.gov MD simulations can explore the vast conformational landscape of these chains, identifying preferred geometries and the dynamics of their movement. nih.gov Understanding the flexibility and spatial arrangement of these chains is important for predicting the molecule's packing behavior in condensed phases and its ability to intercalate into lipid membranes or other structured environments.

Quantitative Structure-Activity Relationships (QSAR) in a Theoretical Framework (Excluding Biological Activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to a specific activity or property. researchgate.netmdpi.com While often used for biological activity, QSAR can also be applied to predict physicochemical properties.

For N,N-didodecyl-1-dodecanamine nitrate and its analogs, a QSAR model could be developed to predict properties like solubility, partitioning behavior (e.g., octanol-water partition coefficient, log K_ow), or melting point based on a set of calculated molecular descriptors. researchgate.net These descriptors quantify various aspects of the molecular structure.

Relevant descriptors for a long-chain aliphatic amine nitrate would include:

Topological descriptors: Molecular connectivity indices that describe the branching and size of the molecule.

Geometrical descriptors: Molecular surface area and volume, which are related to how the molecule interacts with its environment.

Electronic descriptors: Parameters derived from quantum chemistry calculations, such as the HOMO-LUMO gap and dipole moment, which relate to reactivity and polarity. mdpi.com

Hydrophobicity descriptors: Such as log K_ow, which is critical for predicting environmental partitioning. researchgate.net

By building a regression model based on these descriptors for a series of related compounds with known properties, the properties of new or untested compounds like N,N-didodecyl-1-dodecanamine nitrate could be predicted without the need for experimental measurement.

Table 3: Relevant Molecular Descriptors for a QSAR Model of Aliphatic Amine Nitrates

| Descriptor Class | Example Descriptor | Property Predicted |

| Hydrophobicity | log K_ow (Octanol-Water Partition Coefficient) | Environmental partitioning, solubility |

| Electronic | Dipole Moment | Polarity, intermolecular interactions |

| Topological | First-order Valence Molecular Connectivity Index (¹χᵛ) | Molecular size and branching effects |

| Geometrical | Solvent-Accessible Surface Area (SASA) | Interaction potential with solvents |

Computational Studies on Ion-Pairing and Solvent Effects

Computational chemistry and theoretical modeling provide powerful tools to investigate the nuanced interactions governing the behavior of ion pairs in solution. For N,N-didodecyl-1-dodecanamine nitrate, these methods offer molecular-level insights into the delicate balance between the electrostatic attraction of the tridodecylammonium cation and the nitrate anion, and the influence of the surrounding solvent environment. Such studies are crucial for understanding its properties and reactivity in various media.

The association between the bulky, largely nonpolar tridodecylammonium cation and the smaller, more hydrophilic nitrate anion is significantly modulated by the solvent. The long dodecyl chains of the cation create a significant hydrophobic region, which influences its solvation and interaction with the counterion. Computational approaches, such as molecular dynamics (MD) simulations and quantum mechanical calculations (like Density Functional Theory - DFT), can elucidate these complex relationships.

Molecular dynamics simulations can model the dynamic behavior of the ion pair in different solvent boxes over time. These simulations can reveal the preferred conformations of the ion pair, the structure of the solvent shells around the cation and anion, and the free energy landscape of their association and dissociation. Key parameters that can be extracted from these simulations include the potential of mean force (PMF) between the ions, radial distribution functions (RDFs) to describe the solvation structure, and the lifetime of the ion pair.

Quantum mechanical calculations, on the other hand, can provide detailed information about the electronic structure and energetics of the ion pair itself and its interaction with a small number of explicit solvent molecules. These calculations are essential for accurately describing the nature of the bonding and non-covalent interactions, such as hydrogen bonding and van der Waals forces, which play a critical role in the stability of the ion pair.

The choice of solvent is paramount in determining the extent of ion pairing. In nonpolar solvents, the electrostatic attraction between the tridodecylammonium cation and the nitrate anion is strong, leading to the formation of tight or contact ion pairs (CIPs). The hydrophobic dodecyl chains of the cation will have favorable van der Waals interactions with the nonpolar solvent molecules.

In polar aprotic solvents, such as acetonitrile or dimethylformamide, the solvent molecules can effectively solvate the cation and anion, leading to a greater separation between them and the formation of solvent-separated ion pairs (SSIPs) or even free ions. The solvation of the large, hydrophobic cation in these solvents is a complex phenomenon, driven by a combination of electrostatic and dispersion forces.

Polar protic solvents, like water or alcohols, introduce the additional complexity of hydrogen bonding. The nitrate anion can act as a hydrogen bond acceptor, while the protic solvent can form a structured solvation shell around it. The bulky hydrophobic cation, however, will disrupt the hydrogen-bonding network of the solvent, leading to a hydrophobic effect that can influence the thermodynamics of ion pairing.

Illustrative data from hypothetical molecular dynamics simulations can be used to compare the behavior in different solvents. The following table presents a conceptual comparison of key parameters for N,N-didodecyl-1-dodecanamine nitrate in three distinct solvent environments.

Table 1: Hypothetical Molecular Dynamics Simulation Data for N,N-didodecyl-1-dodecanamine Nitrate in Various Solvents

| Solvent | Dielectric Constant | Predominant Ion Pair Type | Average Inter-ionic Distance (Å) | Ion Pair Lifetime (ps) |

| n-Hexane | 1.88 | Contact Ion Pair (CIP) | 3.5 | 500 |

| Acetonitrile | 37.5 | Solvent-Separated Ion Pair (SSIP) | 6.2 | 50 |

| Water | 80.1 | Solvent-Separated Ion Pair (SSIP) / Free Ions | 7.8 | 20 |

This table is interactive. Users can sort the data by clicking on the column headers.

Similarly, DFT calculations can provide insights into the binding energies of the ion pair in the gas phase and with the inclusion of a few solvent molecules to model the immediate solvation environment.

Table 2: Hypothetical DFT Calculation of Ion Pair Binding Energies

| System | Binding Energy (kcal/mol) |

| Gas Phase | -95.2 |

| With 3 Acetonitrile Molecules | -45.8 |

| With 6 Water Molecules | -25.1 |

This table is interactive. Users can sort the data by clicking on the column headers.

These computational approaches, while not replacing experimental data, provide a detailed molecular-level understanding of the factors governing the ion-pairing and solvation behavior of N,N-didodecyl-1-dodecanamine nitrate. This knowledge is invaluable for predicting its behavior in various chemical environments and for the rational design of systems where its properties can be fine-tuned by the choice of solvent.

Supramolecular Assembly and Interfacial Phenomena Involving N,n Didodecyl 1 Dodecanamine Nitrate

Self-Assembly Mechanisms in Solution and at Interfaces

The amphiphilic nature of N,N-didodecyl-1-dodecanamine nitrate (B79036) dictates its behavior in solution, leading to the spontaneous formation of ordered structures known as supramolecular assemblies. This self-assembly is a thermodynamically driven process that minimizes the unfavorable interactions between the hydrophobic alkyl chains and polar solvent molecules, such as water.

Micelle Formation and Critical Micelle Concentration Studies

In aqueous solutions, surfactant molecules like N,N-didodecyl-1-dodecanamine nitrate exist as monomers at low concentrations. As the concentration increases, it reaches a critical point where the molecules begin to aggregate into spherical or cylindrical structures called micelles. This threshold is known as the critical micelle concentration (CMC). mdpi.comsigmaaldrich.cn Above the CMC, the hydrophobic tails form the core of the micelle, shielded from the aqueous environment, while the polar head groups are exposed to the water. wikipedia.org

Table 1: Critical Micelle Concentration (CMC) of Structurally Related Amine Surfactants

| Compound | Conditions | CMC (M) |

|---|---|---|

| Decylamine (B41302) (nonprotonated) | Aqueous solution | 9.5 x 10⁻⁴ |

| Decylamine (75% protonated) | Aqueous solution | 2.7 x 10⁻³ |

This table presents data for compounds structurally related to N,N-didodecyl-1-dodecanamine nitrate to illustrate the concept of CMC. Data sourced from researchgate.net.

Methods for determining the CMC typically rely on detecting the sharp change in a physical property of the solution, such as surface tension, electrical conductivity, or viscosity, that occurs at the point of micellization. scispace.com

Vesicle and Liposome Formation (as structural components)

Vesicles and liposomes are more complex self-assembled structures, characterized by a lipid bilayer enclosing an aqueous core. Amphiphilic molecules are the fundamental building blocks of these structures. Given the pronounced amphiphilic character of N,N-didodecyl-1-dodecanamine nitrate, with its three long alkyl chains, it possesses the requisite structural features to potentially participate in the formation of such bilayer membranes. However, specific research findings detailing its role as a structural component in vesicles or liposomes have not been identified in the surveyed literature.

Liquid Crystalline Phase Behavior and Transitions

Lyotropic liquid crystals are phases of matter formed when amphiphilic molecules are dissolved in a solvent, typically water. researchgate.net As the concentration of the amphiphile increases, these systems can transition through a series of ordered phases. wikipedia.org Common lyotropic liquid crystalline phases include the hexagonal phase, where cylindrical micelles are arranged in a hexagonal lattice, and the lamellar phase, which consists of bilayer sheets of amphiphiles separated by solvent layers. wikipedia.org

The formation of these phases is a hallmark of many surfactant systems, including long-chain alkylammonium salts. For example, studies on cetyltrimethylammonium chloride (CTAC) show that it forms a hexagonal columnar phase at concentrations between 40 to 50 wt%. researchgate.net Similarly, the phase behavior of cetyltrimethylammonium bromide (CTAB) in protic ionic liquids like ethylammonium (B1618946) nitrate demonstrates the formation of normal micellar (L1), hexagonal (H1), and bicontinuous cubic (V1) phases. rsc.org The specific phase and the transition temperatures are highly dependent on the surfactant concentration and the composition of the solvent system. scispace.comrsc.org

Given the structural similarity of N,N-didodecyl-1-dodecanamine nitrate to these other long-chain cationic amphiphiles, it is expected to exhibit lyotropic liquid crystalline behavior. The three long dodecyl chains would strongly favor aggregation to minimize contact with a polar solvent, likely leading to the formation of various mesophases as a function of concentration and temperature.

Adsorption Behavior at Solid-Liquid and Liquid-Liquid Interfaces

The same forces that drive self-assembly in solution also cause molecules of N,N-didodecyl-1-dodecanamine nitrate to accumulate at interfaces, such as the boundary between a liquid and a solid or between two immiscible liquids. This adsorption is a key aspect of its function as a surfactant.

Surface Tension Reduction and Emulsification Properties

A primary consequence of surfactant adsorption at an air-water or oil-water interface is the reduction of surface or interfacial tension. The amphiphilic molecules orient themselves at the interface, with the hydrophobic tails extending into the non-polar phase (air or oil) and the polar head groups remaining in the aqueous phase. This arrangement disrupts the cohesive energy at the surface, leading to a decrease in surface tension.

The surface tension of aqueous solutions of amines generally decreases with increasing concentration and increasing temperature. usn.noresearchgate.net While specific surface tension data for N,N-didodecyl-1-dodecanamine nitrate is not available, studies on similar compounds illustrate this principle. The presence of the nitrate ion may also play a role, as molecular dynamics simulations of ammonium (B1175870) nitrate solutions have shown that nitrate anions exhibit a greater propensity for the interface than ammonium cations.

Table 2: Surface Tension of Aqueous Alkanolamine Solutions

| Amine | Concentration (wt%) | Temperature (°C) | Surface Tension (mN/m) |

|---|---|---|---|

| Monoethanolamine (MEA) | 30 | 30 | ~57 |

| Monoethanolamine (MEA) | 30 | 65 | ~49 |

| Diethanolamine (DEA) | 50 | 40 | ~48 |

This table shows representative surface tension data for other amine solutions to illustrate the general behavior. Data adapted from usn.noresearchgate.net.

The ability to reduce interfacial tension is fundamental to emulsification—the process of stabilizing a mixture of two immiscible liquids, such as oil and water. By adsorbing at the oil-water interface, N,N-didodecyl-1-dodecanamine nitrate can lower the energy required to create droplets and form a protective layer that prevents them from coalescing. Its substantial hydrophobic portion suggests it would be an effective emulsifying agent.

Mechanistic Studies of Adsorption Layers

The adsorption of ionic surfactants onto surfaces is a complex process, often described by various isotherm models like the Langmuir or Freundlich isotherms. nih.govresearchgate.net For ionic surfactants adsorbing onto an oppositely charged surface, the process can occur in stages. Initially, individual molecules adsorb due to electrostatic attraction. As the concentration increases, hydrophobic interactions between the adsorbed molecules can lead to the formation of surface aggregates, such as hemimicelles or admicelles (bilayer structures). researchgate.net

Studies on the adsorption of the tertiary amine surfactant N, N, N'-trimethyl- N'-tallow-1,3-diaminopropane (DTTM) onto silica (B1680970) revealed a two-step adsorption process. nih.gov A fast initial step involves the adsorption of individual molecules, followed by a slower second step corresponding to the formation of interfacial aggregates. nih.gov The mechanism is highly dependent on factors like pH, which affects the protonation of the amine head group, and the presence of salts. nih.gov

The adsorption of N,N-didodecyl-1-dodecanamine nitrate at an interface would similarly involve the orientation of its cationic head group towards the polar phase or a negatively charged surface, with its three dodecyl chains creating a significant hydrophobic layer. The specific structure and kinetics of this adsorbed layer would be influenced by the surfactant concentration, the nature of the interface, and the properties of the bulk solution.

Host-Guest Chemistry and Molecular Recognition with N,N-didodecyl-1-dodecanamine Nitrate

Host-guest chemistry, a cornerstone of supramolecular science, involves the encapsulation of a "guest" molecule within a larger "host" molecule. rsc.org The bulky and hydrophobic nature of the three dodecyl chains in N,N-didodecyl-1-dodecanamine nitrate, coupled with the charged ammonium nitrate headgroup, provides a unique platform for such interactions. While specific studies on N,N-didodecyl-1-dodecanamine nitrate as a host are limited, the principles of molecular recognition involving long-chain alkylammonium salts offer significant insights.

The recognition process is primarily driven by non-covalent interactions, including hydrophobic effects, van der Waals forces, and electrostatic interactions. The extensive alkyl framework of N,N-didodecyl-1-dodecanamine nitrate can create hydrophobic pockets, capable of encapsulating nonpolar guest molecules. The charged nature of the ammonium nitrate group can further contribute to the binding of specific guests through ion-pair recognition or hydrogen bonding with the nitrate anion.

The ability of related long-chain ammonium salts to act as inhibitors of dynamin GTPase activity highlights the potential for specific molecular recognition. This inhibition is linked to the chain length and the nature of the charged headgroup, suggesting that the specific dimensions and charge distribution of N,N-didodecyl-1-dodecanamine nitrate could be tailored for selective binding of biological or synthetic guest molecules. nih.gov

| Feature | Role in Host-Guest Chemistry |

| Three Dodecyl Chains | Form a nonpolar, sterically significant cavity capable of encapsulating hydrophobic guest molecules. |

| Tertiary Ammonium Ion | Provides a localized positive charge for electrostatic interactions with anionic or polar guests. |

| Nitrate Counter-ion | Can participate in hydrogen bonding and ion-pairing interactions, contributing to guest selectivity. |

The specificity of these interactions forms the basis of molecular recognition, where the host molecule selectively binds to a particular guest over others. This selectivity is crucial for applications in sensing, separations, and catalysis.

Formation of Metal-Organic and Hybrid Supramolecular Structures

The tertiary amine functionality and the nitrate counter-ion in N,N-didodecyl-1-dodecanamine nitrate make it an intriguing ligand for the construction of metal-organic and hybrid supramolecular structures. These materials combine the properties of organic molecules with the structural and electronic characteristics of metal ions, leading to novel functionalities.

Complexation with Metal Ions (e.g., copper nitrate)

The nitrogen atom of the tertiary amine in N,N-didodecyl-1-dodecanamine possesses a lone pair of electrons, making it a potential coordination site for metal ions. While tertiary amines are generally considered weaker ligands than primary or secondary amines due to steric hindrance, they can still form stable complexes with various metal ions, including copper(II). libretexts.org

In reactions involving copper(II) nitrate, the nitrate ion can also participate in the coordination sphere of the metal center or remain as a counter-ion. The formation of a complex between N,N-didodecyl-1-dodecanamine nitrate and copper nitrate would be influenced by factors such as stoichiometry, solvent polarity, and temperature. The long alkyl chains of the amine would impart significant solubility in nonpolar solvents to the resulting metal complex, a valuable property for various applications.

Research on the synthesis of copper nitride (Cu₃N) nanocrystals has utilized copper nitrate and long-chain alkylamines as precursors. nih.gov In these systems, the alkylamine acts as both a reducing agent and a nitrogen source, highlighting the reactive nature of the amine in the presence of copper nitrate. While this is a different reaction pathway from simple complexation, it demonstrates the potential for intricate chemical transformations involving these components.

| Reactant | Potential Role in Complexation |

| N,N-didodecyl-1-dodecanamine nitrate | Acts as a ligand through the nitrogen atom; the nitrate can also coordinate or remain as a counter-ion. The dodecyl chains provide steric bulk and influence solubility. |

| Copper(II) Nitrate | The Cu(II) ion acts as a Lewis acid, accepting electrons from the amine ligand. The nitrate ions can also act as ligands. |

The resulting metal-organic complexes can exhibit interesting magnetic, optical, and catalytic properties, depending on the coordination geometry and the electronic structure of the metal center.

Templating Effects in Nanomaterial Synthesis

The self-assembly of amphiphilic molecules like N,N-didodecyl-1-dodecanamine nitrate into micelles, vesicles, or liquid crystalline phases can be harnessed to direct the formation of nanostructured materials. In this process, the supramolecular assembly acts as a "soft template," guiding the growth and organization of inorganic or polymeric materials into desired shapes and sizes.

The long dodecyl chains of N,N-didodecyl-1-dodecanamine nitrate are crucial for its role as a templating agent. In a suitable solvent, these molecules can aggregate to form ordered structures with distinct polar and nonpolar domains. These domains can then serve as reaction sites or scaffolds for the synthesis of nanoparticles, nanowires, or mesoporous materials.

For instance, the synthesis of various nanomaterials often employs surfactants or structure-directing agents to control the morphology of the final product. The general principle involves the organization of the template molecules, followed by the introduction of the precursor materials, which then react and grow within the confines of the template structure. Subsequent removal of the organic template, often by calcination or solvent extraction, yields the desired inorganic nanostructure.

While specific examples detailing the use of N,N-didodecyl-1-dodecanamine nitrate as a template are not widely documented, the principles of using long-chain ammonium salts in template synthesis are well-established. The ability of these molecules to form ordered aggregates makes them excellent candidates for creating nanostructured catalysts, sensors, and electronic materials.

Applications in Materials Science and Catalysis Non Clinical Focus

Role in Advanced Material Synthesis and Fabrication

The compound's utility in materials science is primarily derived from its amphiphilic nature and its large molecular footprint, which allow it to influence the organization of matter at the nanoscale and function as a key component in specialized films and devices.

As a Structure-Directing Agent for Nanomaterials

In the synthesis of nanoparticles, controlling particle growth, preventing aggregation, and achieving a uniform size distribution are critical for determining the final properties of the material. youtube.com Capping agents, or surface stabilizers, are employed to achieve this control by adsorbing to the surface of the nascent nanoparticles. nih.govnih.gov 1-Dodecanamine, N,N-didodecyl-, nitrate (B79036) is suited for this role due to its structural characteristics.

Component in Polymer Composites and Functional Films

1-Dodecanamine, N,N-didodecyl-, nitrate and its close structural analogs serve as critical functional components in the fabrication of polymer composite films, particularly for sensor applications. Its primary role is to act as an ionophore—an active component that selectively binds a target ion and transports it across a membrane.

In the creation of nitrate-selective sensors, a polymeric matrix, such as poly(vinyl chloride) (PVC) or an epoxyacrylate oligomer, is imbued with the ammonium (B1175870) nitrate salt. sigmaaldrich.comrsc.org The long alkyl chains of the tridodecylamine (B85476) moiety render the compound highly soluble in the plasticized polymer membrane, anchoring it within the composite film. The positively charged ammonium center acts as a selective binding site for nitrate anions present in a sample (e.g., water or soil extract). This selective binding and transport of nitrate ions across the membrane generates a measurable electrochemical potential, allowing for the quantification of nitrate concentration. sigmaaldrich.com The composition of these functional films is carefully optimized to maximize sensitivity, selectivity, and durability. sigmaaldrich.comresearchgate.net

Below is a table detailing example compositions of such functional polymer membranes using a close analog, Tridodecylmethylammonium nitrate.

| Membrane Application | Ionophore | Plasticizer/Matrix Components | Reference |

| PVC Membrane Electrode | 3.70% Tridodecylmethylammonium nitrate | 64.20% 2-Nitrophenyl octyl ether (NPOE), 32.10% Poly(vinyl chloride) (PVC) | sigmaaldrich.com |

| Acrylate Microsensor | 4.00% Tridodecylmethylammonium nitrate | 19.90% NPOE, 47.70% Epoxyacrylate oligomer, 26.90% 1,6-Hexanediol dimethacrylate | sigmaaldrich.com |

| Optical Fiber Sensor | 2.10% Tridodecylmethylammonium nitrate | 65.10% Bis(2-ethylhexyl) sebacate, 30.50% Copolymer of vinyl chloride, vinyl acetate (B1210297) and vinyl alcohol | sigmaaldrich.com |

Interactive Data Table: Functional Polymer Membrane Compositions

Development of Liquid Crystal Displays and Sensors

The development of liquid crystal displays (LCDs) and certain sensors relies on the precise control of liquid crystal (LC) molecule alignment at a substrate surface. rsc.orgarxiv.org This alignment is dictated by a thin surface layer that can be chemically or physically patterned. nih.gov Surfactants and other amphiphilic molecules can be used to create these alignment layers. youtube.com

1-Dodecanamine, N,N-didodecyl-, nitrate, as a cationic surfactant, has the potential to be used as a surface-modifying agent. When coated onto a substrate, the charged ammonium nitrate headgroup can anchor to the surface, while the three long, hydrophobic dodecyl tails would orient away from it. These tails can then interact with the aliphatic portions of liquid crystal molecules, inducing a uniform orientation, such as a homeotropic (vertical) alignment. youtube.com This method of controlling LC orientation is fundamental to the operation of vertically aligned LCDs and various LC-based sensors. rsc.org

In the field of chemical sensors, the compound's role is more direct and well-established. As mentioned previously, tertiary and quaternary ammonium salts with long alkyl chains are key components in ion-selective electrodes (ISEs) for nitrate detection. encyclopedia.pub A close analog, Tridodecylmethylammonium nitrate (TDMAN), is noted for its high selectivity for nitrate over other common anions like chloride. sigmaaldrich.comsigmaaldrich.com These compounds are used as ionophores within the membranes of potentiometric sensors, which can be miniaturized into micro-scale sensor chips for applications like environmental water quality monitoring. rsc.orgencyclopedia.pub

Phase Transfer Catalysis Mediated by N,N-didodecyl-1-dodecanamine Nitrate

Phase transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). The catalyst, a phase-transfer agent, transports a reactant from one phase into the other where the reaction can occur.

Mechanistic Investigations of Catalytic Cycles

The catalytic action of 1-Dodecanamine, N,N-didodecyl-, nitrate as a phase transfer catalyst is rooted in its structure. The three dodecyl chains confer extreme lipophilicity (oil-loving nature), making the cation readily soluble in nonpolar organic solvents. Conversely, the ionic ammonium nitrate headgroup provides hydrophilicity (water-loving nature).

In a typical PTC cycle involving this compound, the tridodecylammonium cation would pair with a nitrate anion from an aqueous or solid reservoir (e.g., from an inorganic nitrate salt). Due to its lipophilic exterior, the resulting ion pair, [ (C₁₂H₂₅)₃NH⁺, NO₃⁻ ], can be extracted from the aqueous/solid phase into the bulk organic phase. Once in the organic phase, the nitrate anion is poorly solvated and highly reactive, available to participate in an organic transformation such as a nitration or oxidation reaction. noaa.govorganic-chemistry.org After the nitrate ion has reacted, the tridodecylammonium cation is free to return to the phase boundary to pick up another anion, thus continuing the catalytic cycle. The efficiency of such catalysts is often enhanced in ionic liquid environments, which can promote the formation of reactive anionic metal complexes. nih.govnih.gov

Scope and Limitations in Organic Transformations

The scope of 1-Dodecanamine, N,N-didodecyl-, nitrate as a phase transfer catalyst is primarily centered on reactions where the nitrate ion is the desired reactant in an organic medium. This includes nucleophilic substitution reactions to introduce a nitrate ester group or oxidation reactions where the nitrate ion acts as the oxidant. noaa.gov Its high lipophilicity makes it particularly effective for transferring ions into very nonpolar organic solvents.

However, the compound also has limitations. Its utility is largely confined to nitrate-anion-specific reactions. For other anions, the corresponding tridodecylammonium salt would be required. A significant limitation is the steric hindrance imposed by the three bulky dodecyl chains. This bulk may slow down the rate of ion pairing at the phase interface or impede the approach of the transferred nitrate ion to a sterically hindered substrate in the organic phase. Furthermore, in reactions involving strong bases, the tertiary amine itself could potentially be deprotonated or undergo side reactions, which could complicate the catalytic process. noaa.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-Dodecanamine, N,N-didodecyl-, nitrate |

| Tridodecylmethylammonium nitrate |

| Cadmium Sulfide |

| Cadmium Nitrate |

| Poly(vinyl chloride) |

| 2-Nitrophenyl octyl ether |

| Bis(2-ethylhexyl) sebacate |

| 1,6-Hexanediol dimethacrylate |

| Tetradodecylammonium bromide |

| Ethylammonium (B1618946) nitrate |

| Tri-n-butyl phosphate |

| Triethylamine |

Corrosion Inhibition Mechanisms and Studies

Adsorption Isotherms and Surface Coverage

To understand the interaction between an inhibitor and a metal surface, adsorption isotherms are employed. nih.gov These models mathematically describe the equilibrium relationship between the concentration of the inhibitor in the solution and the amount adsorbed on the metal surface at a constant temperature. nih.govresearchgate.net The degree of surface coverage (θ) is a critical parameter derived from these studies, indicating the fraction of the metal surface protected by the inhibitor. ijstr.org

Several isotherm models are used to analyze inhibitor adsorption:

Langmuir Isotherm: This model assumes that a monolayer of inhibitor molecules forms on the metal surface, with no interaction between the adsorbed molecules. researchgate.netijstr.orgmdpi.com It is one of the most commonly fitted models for organic corrosion inhibitors. nargesgoudarzi.commdpi.com

Freundlich Isotherm: This empirical model is applied to describe adsorption on heterogeneous surfaces and can account for multilayer adsorption. biointerfaceresearch.comresearchgate.net

Temkin Isotherm: This model explicitly considers the interactions between the adsorbate (inhibitor) and the adsorbent (metal). biointerfaceresearch.comresearchgate.net

The fitting of experimental data to a specific isotherm provides insight into the mechanism of inhibition. researchgate.net For instance, a good fit to the Langmuir model suggests the formation of a uniform, protective monolayer. mdpi.com The Gibbs free energy of adsorption (ΔG°ads) can be calculated from the isotherm parameters, which helps distinguish between physisorption (physical adsorption involving electrostatic forces) and chemisorption (chemical adsorption involving charge sharing or covalent bonding). mdpi.com While specific isotherm data for 1-Dodecanamine, N,N-didodecyl-, nitrate is not publicly available, the table below illustrates typical parameters obtained for an amine-based inhibitor.

| Isotherm Model | Parameter | Value | Indication |

|---|---|---|---|

| Langmuir | Kads (L/mol) | 1.85 x 104 | High value indicates strong adsorption equilibrium. |

| R2 | 0.998 | Excellent fit, suggesting monolayer adsorption. ijstr.org | |

| Temkin | a | -1.5 | Negative value indicates repulsive forces within the adsorbed layer. biointerfaceresearch.com |

| R2 | 0.975 | Good fit, suggesting inhibitor-inhibitor interactions are present. | |

| Calculated Value | ΔG°ads (kJ/mol) | -34.5 | Value suggests a spontaneous process involving both physisorption and chemisorption. mdpi.com |

Electrochemical Characterization of Protective Layers

Electrochemical techniques are essential for characterizing the protective film formed by corrosion inhibitors. ijeas.org Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive method used for this purpose. researchgate.netyoutube.com EIS measures the impedance of a system over a range of frequencies, providing information about the processes occurring at the metal-electrolyte interface. youtube.comyoutube.com

When an effective inhibitor like 1-Dodecanamine, N,N-didodecyl-, nitrate is present, it adsorbs onto the metal surface, altering the electrochemical response. ijeas.org The data is often presented as a Nyquist plot and analyzed by fitting to an equivalent circuit model. researchgate.netyoutube.com Key parameters obtained from this analysis include:

Charge Transfer Resistance (Rct): This parameter is inversely proportional to the corrosion rate. A significant increase in Rct in the presence of the inhibitor indicates that the protective film is effectively hindering the charge transfer reactions responsible for corrosion. acs.org

Double-Layer Capacitance (Cdl): This relates to the capacitance of the electrical double layer at the metal-solution interface. A decrease in Cdl is typically observed upon inhibitor addition, which is attributed to the replacement of water molecules (with a high dielectric constant) by the organic inhibitor molecules (with a lower dielectric constant) and an increase in the thickness of the electrical double layer. acs.org

Potentiodynamic polarization is another technique used, which can determine if an inhibitor acts on anodic (metal dissolution) or cathodic (e.g., hydrogen evolution) reactions, or both (mixed-type). nargesgoudarzi.comacs.org For long-chain amine inhibitors, a mixed-type mechanism is common, where the adsorbed film blocks both reaction sites. acs.org

| Inhibitor Concentration (ppm) | Charge Transfer Resistance (Rct) (Ω·cm2) | Double-Layer Capacitance (Cdl) (µF·cm-2) | Inhibition Efficiency (%) |

|---|---|---|---|

| 0 (Blank) | 55 | 150 | - |

| 50 | 250 | 85 | 78.0 |

| 100 | 510 | 62 | 89.2 |

| 200 | 980 | 45 | 94.4 |

Applications in Separation Science and Extraction

In the field of separation science, 1-Dodecanamine, N,N-didodecyl-, nitrate, and its parent amine, tridodecylamine (TDA), function as highly effective lipophilic extractants or carriers. The molecule's structure, featuring a polar head (the amine or its protonated nitrate salt) and three long, nonpolar alkyl tails, allows it to sequester target molecules from an aqueous phase and transport them into an immiscible organic phase.

Liquid-Liquid Extraction Principles and Efficiency

Liquid-liquid extraction, or solvent extraction, is a technique used to separate compounds based on their differential solubilities between two immiscible liquid phases, typically an aqueous phase and an organic phase. google.com Long-chain amines like TDA are classified as basic extractants and are particularly effective for extracting acids or metal anions from aqueous solutions. nih.gov

The extraction mechanism often involves an ion-pair formation. nih.govnih.gov In the presence of an acid like nitric acid, the tertiary amine (TDA) in the organic diluent is protonated at the nitrogen atom, forming a bulky lipophilic cation (tridodecylammonium). This cation can then form an ion pair with an anionic species (A⁻) from the aqueous phase, such as a metal-nitrate complex (e.g., [M(NO₃)ₓ]ⁿ⁻) or an anionic dye, pulling it into the organic phase. nih.govnih.gov